CYP1A2 Inhibition: 2,3-Dibromo-5-fluoroaniline Displays Moderate Affinity Distinct from Its Non-Fluorinated Analog
2,3-Dibromo-5-fluoroaniline exhibits an IC₅₀ of 20 μM against human cytochrome P450 1A2 (CYP1A2) in a fluorometric assay, as documented in BindingDB [1]. This value places it in a moderate inhibition range, contrasting with the general observation from the class-level CYP2E1/CYP2A6 study [2] in which most halogenated anilines showed negligible CYP1A2 inhibition. The presence of a C5-fluorine combined with vicinal C2,C3-bromines generates a CYP inhibition profile that differs meaningfully from non-fluorinated dibromoanilines.
| Evidence Dimension | CYP1A2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (20 μM) |
| Comparator Or Baseline | Class-level observation: most halogenated anilines exhibited no remarkable CYP1A2 inhibition in a 2006 study of 9 haloanilines (Narimatsu et al.) [2] |
| Quantified Difference | 20 μM = measurable CYP1A2 affinity vs. negligible CYP1A2 inhibition for most class members (qualitative contrast due to absence of comparator-specific IC₅₀ data) |
| Conditions | Human CYP1A2, fluorometric detection assay, 96-well microtiter plate format [1] |
Why This Matters
CYP1A2 inhibition liability is a critical ADME-Tox filter in early drug discovery; 20 μM represents a measurable interaction that must be accounted for when this scaffold is incorporated into lead compounds, whereas comparator isomers lacking this signal could be erroneously deprioritized.
- [1] BindingDB. Entry BDBM50012189 / CHEMBL3265238. 2,3-Dibromo-5-fluoroaniline – CYP1A2 IC₅₀ = 20,000 nM. Available at: https://bindingdb.org View Source
- [2] Narimatsu S, et al. Cytochrome P450 2E1/2A6-Selective Inhibition by Halogenated Anilines on Metabolic Activation of Dimethylnitrosamine in Human Liver Microsomes. J Health Sci. 2006;52(5):623-627. View Source
